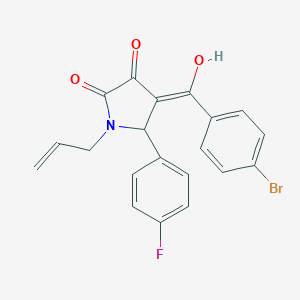
5-(4-tert-butylphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-butylphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of 5-(4-tert-butylphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. This compound has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-tert-butylphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an antitumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-tert-butylphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
Future research on 5-(4-tert-butylphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one should focus on exploring its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate its potential as an antitumor agent and its mechanism of action in inducing apoptosis in cancer cells. Finally, efforts should be made to improve its solubility in water to increase its bioavailability and expand its potential use in various applications.
In conclusion, 5-(4-tert-butylphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown significant potential in various scientific research applications. Its inhibitory effects on the NF-κB signaling pathway make it a potential candidate for the treatment of inflammatory diseases, while its antioxidant and antitumor properties make it a promising candidate for further investigation. Future research should focus on exploring its potential use in various applications and improving its solubility in water to increase its bioavailability.
Méthodes De Synthèse
The synthesis of 5-(4-tert-butylphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-tert-butylphenylhydrazine with 2-thienylglyoxylic acid in the presence of acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an antitumor agent, and an antioxidant. Studies have shown that this compound exhibits significant inhibitory effects on the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C19H19NO3S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C19H19NO3S/c1-19(2,3)12-8-6-11(7-9-12)15-14(17(22)18(23)20-15)16(21)13-5-4-10-24-13/h4-10,15,22H,1-3H3,(H,20,23) |
Clé InChI |
DFEBVIAXLWKOID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282247.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282248.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282249.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282251.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282253.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282254.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282256.png)
![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282258.png)

![methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate](/img/structure/B282264.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282265.png)
![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282266.png)
![4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282267.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)